molecular formula C8H18N2O B13204651 6-Amino-4-ethylhexanamide

6-Amino-4-ethylhexanamide

Katalognummer: B13204651
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: KWWKPTHAQODGSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-4-ethylhexanamide is an organic compound with the molecular formula C8H18N2O It is a derivative of hexanamide, featuring an amino group at the 6th position and an ethyl group at the 4th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-ethylhexanamide typically involves the following steps:

    Starting Materials: The synthesis begins with hexanoic acid, which is converted to hexanoyl chloride using thionyl chloride.

    Amidation: The hexanoyl chloride is then reacted with ethylamine to form 4-ethylhexanamide.

    Amination: Finally, the 4-ethylhexanamide undergoes amination using ammonia or an amine source to introduce the amino group at the 6th position, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the starting materials and reagents.

    Optimized Conditions: Reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques like crystallization, distillation, or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-4-ethylhexanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

6-Amino-4-ethylhexanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Amino-4-ethylhexanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Aminohexanamide: Lacks the ethyl group at the 4th position.

    4-Ethylhexanamide: Lacks the amino group at the 6th position.

    Hexanamide: Lacks both the amino and ethyl groups.

Uniqueness

6-Amino-4-ethylhexanamide is unique due to the presence of both the amino group at the 6th position and the ethyl group at the 4th position, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H18N2O

Molekulargewicht

158.24 g/mol

IUPAC-Name

6-amino-4-ethylhexanamide

InChI

InChI=1S/C8H18N2O/c1-2-7(5-6-9)3-4-8(10)11/h7H,2-6,9H2,1H3,(H2,10,11)

InChI-Schlüssel

KWWKPTHAQODGSV-UHFFFAOYSA-N

Kanonische SMILES

CCC(CCC(=O)N)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.